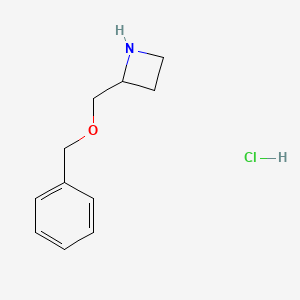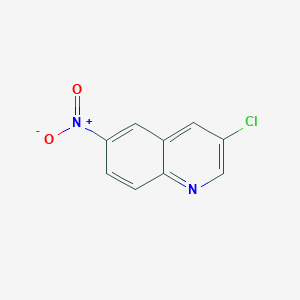
5-(4-Fluorophenyl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Fluorophényl)nicotinamide est un composé chimique de formule moléculaire C12H9FN2O. Il s'agit d'un dérivé de la nicotinamide, où le cycle de la nicotinamide est substitué par un groupe 4-fluorophényle en position 5.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 5-(4-Fluorophényl)nicotinamide implique généralement la condensation de la 4-fluoroaniline avec l'acide nicotinique ou ses dérivés. Une méthode courante consiste à faire réagir la 4-fluoroaniline avec le chlorure de nicotinoyle en présence d'une base telle que la triéthylamine. La réaction est généralement effectuée dans un solvant organique comme le dichlorométhane à température ambiante .
Méthodes de production industrielle
Les méthodes de production industrielle du 5-(4-Fluorophényl)nicotinamide peuvent impliquer des voies de synthèse similaires, mais elles sont optimisées pour une production à grande échelle. Cela comprend l'utilisation de réacteurs à flux continu et de systèmes automatisés pour garantir une qualité et un rendement constants. Le choix des solvants et des réactifs est également optimisé afin de minimiser les coûts et l'impact environnemental .
Analyse Des Réactions Chimiques
Types de réactions
Le 5-(4-Fluorophényl)nicotinamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les N-oxydes correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe amide en amine.
Substitution : L'atome de fluor sur le cycle phényle peut être substitué par d'autres nucléophiles dans des conditions appropriées.
Réactifs et conditions courants
Oxydation : Les oxydants courants incluent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.
Substitution : Des nucléophiles comme les amines ou les thiols peuvent être utilisés dans les réactions de substitution, souvent en présence d'un catalyseur.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation donne généralement des N-oxydes, tandis que la réduction peut produire des amines .
4. Applications de la recherche scientifique
Le 5-(4-Fluorophényl)nicotinamide a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme élément constitutif dans la synthèse de molécules plus complexes.
5. Mécanisme d'action
Le mécanisme d'action du 5-(4-Fluorophényl)nicotinamide implique son interaction avec des cibles moléculaires spécifiques. Dans les systèmes biologiques, il peut inhiber certaines enzymes ou perturber les processus cellulaires. Par exemple, il a été démontré qu'il inhibe la succinate déshydrogénase, une enzyme impliquée dans la chaîne respiratoire des champignons, exerçant ainsi des effets antifongiques . L'atome de fluor du composé améliore son affinité de liaison à l'enzyme cible, le rendant plus efficace .
Applications De Recherche Scientifique
5-(4-Fluorophenyl)nicotinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of 5-(4-Fluorophenyl)nicotinamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or disrupt cellular processes. For example, it has been shown to inhibit succinate dehydrogenase, an enzyme involved in the respiratory chain of fungi, thereby exerting antifungal effects . The compound’s fluorine atom enhances its binding affinity to the target enzyme, making it more effective .
Comparaison Avec Des Composés Similaires
Composés similaires
Nicotinamide : Le composé parent, qui ne possède pas le groupe 4-fluorophényle.
Acide 4-fluorophénylacétique : Un autre composé avec un groupe 4-fluorophényle mais une structure de base différente.
Boscalid : Un fongicide ayant un mode d'action similaire mais une structure chimique différente.
Unicité
Le 5-(4-Fluorophényl)nicotinamide est unique en raison de la présence des deux parties nicotinamide et 4-fluorophényle. Cette combinaison confère des propriétés chimiques et biologiques spécifiques, telles qu'une meilleure liaison à certaines enzymes et une meilleure stabilité .
Propriétés
Numéro CAS |
1356110-50-3 |
|---|---|
Formule moléculaire |
C12H9FN2O |
Poids moléculaire |
216.21 g/mol |
Nom IUPAC |
5-(4-fluorophenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C12H9FN2O/c13-11-3-1-8(2-4-11)9-5-10(12(14)16)7-15-6-9/h1-7H,(H2,14,16) |
Clé InChI |
FNPVSJRVNBSKFQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CC(=CN=C2)C(=O)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(2-Methoxyethyl)-1-oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B11891661.png)
![6,8-Dichloro-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11891665.png)

![5-Methyl-[2,3'-bipyridine]-5'-carboxamide](/img/structure/B11891670.png)


![5H-Indeno[1,2-b]pyridine-5-carboxylic acid](/img/structure/B11891689.png)
![2-Methoxy-5,6-dihydrobenzo[h]quinazoline](/img/structure/B11891691.png)




![8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B11891737.png)
